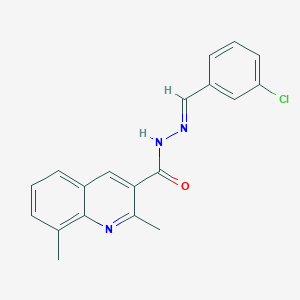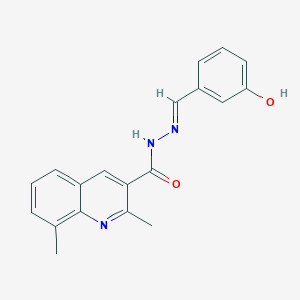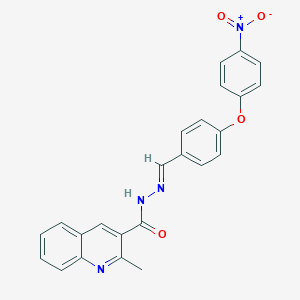![molecular formula C26H27N3O3 B306792 2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide](/img/structure/B306792.png)
2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide, also known as BON, is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. BON is a hydrazide derivative of 2-oxoacid and naphthalene, and its unique chemical structure makes it a promising candidate for various applications in the field of drug discovery.
Wirkmechanismus
2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide exerts its pharmacological effects by binding to specific targets in the body. The exact mechanism of action of 2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide is not yet fully understood, but it is believed to act by inhibiting enzymes and receptors involved in various physiological processes. 2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide has also been found to bind to the GABA-A receptor, a receptor involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide has been found to have various biochemical and physiological effects on the body. In vitro studies have shown that 2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide inhibits the activity of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine. 2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide has also been found to have antioxidant activity by scavenging free radicals and reducing oxidative stress. In vivo studies have shown that 2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide has anxiolytic and antidepressant effects by modulating the levels of neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide in lab experiments is its unique chemical structure, which makes it a promising lead compound for drug development. 2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide has also been found to have low toxicity and good pharmacokinetic properties, making it a safe and effective compound for use in lab experiments. However, one of the limitations of using 2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are various future directions for the research and development of 2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide. One of the future directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another future direction is the identification of the specific targets and mechanisms of action of 2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide, which can lead to the development of more effective drugs. Additionally, further research is needed to explore the potential therapeutic applications of 2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide in various diseases and conditions.
Synthesemethoden
The synthesis of 2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide involves the condensation reaction between 2-(benzyloxy)-1-naphthaldehyde and 2-(1-azepanyl)-2-oxoacetic acid hydrazide. The reaction is carried out in the presence of a suitable catalyst and under specific reaction conditions to obtain the desired product. The purity of the synthesized 2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide can be confirmed by using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide has shown potential in various scientific research applications, including drug discovery, cancer research, and neuroscience. In drug discovery, 2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide has been found to exhibit inhibitory activity against various enzymes and receptors, making it a promising lead compound for the development of new drugs. In cancer research, 2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide has been shown to have anticancer activity by inducing apoptosis in cancer cells. In neuroscience, 2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide has been found to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters in the brain.
Eigenschaften
Produktname |
2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide |
|---|---|
Molekularformel |
C26H27N3O3 |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
2-(azepan-1-yl)-2-oxo-N-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H27N3O3/c30-25(26(31)29-16-8-1-2-9-17-29)28-27-18-23-22-13-7-6-12-21(22)14-15-24(23)32-19-20-10-4-3-5-11-20/h3-7,10-15,18H,1-2,8-9,16-17,19H2,(H,28,30)/b27-18+ |
InChI-Schlüssel |
LEFRHADAKJWKFJ-OVVQPSECSA-N |
Isomerische SMILES |
C1CCCN(CC1)C(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4 |
SMILES |
C1CCCN(CC1)C(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4 |
Kanonische SMILES |
C1CCCN(CC1)C(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide](/img/structure/B306709.png)
![2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B306711.png)
![N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306712.png)
![2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide](/img/structure/B306713.png)
![N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide](/img/structure/B306714.png)

![N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306721.png)

![2,8-dimethyl-N'-[(E)-(2-methylindol-3-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306723.png)


![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-methyl-3-quinolinecarbohydrazide](/img/structure/B306729.png)

![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306731.png)